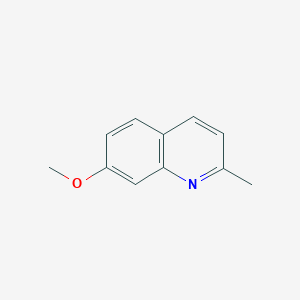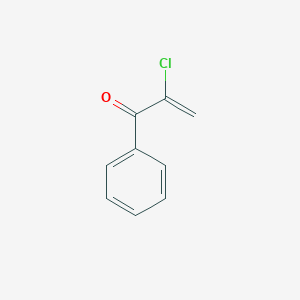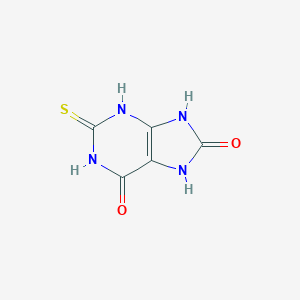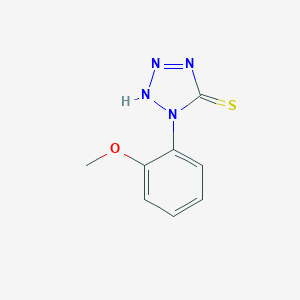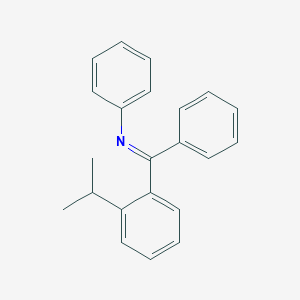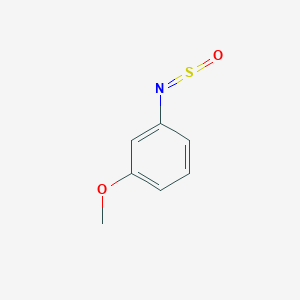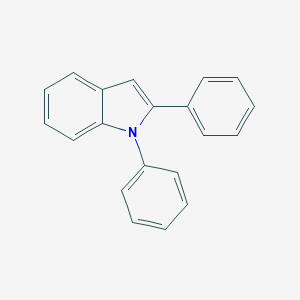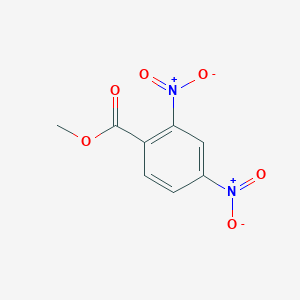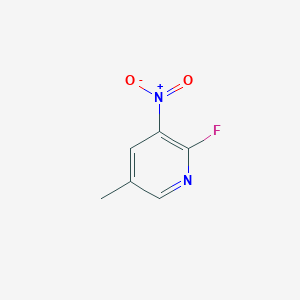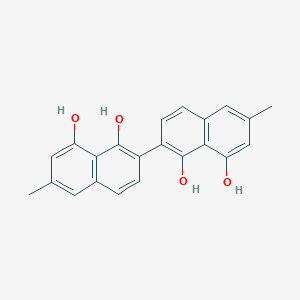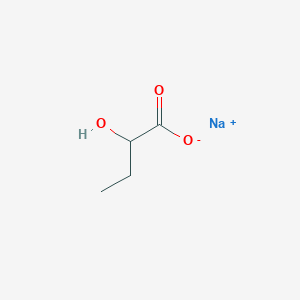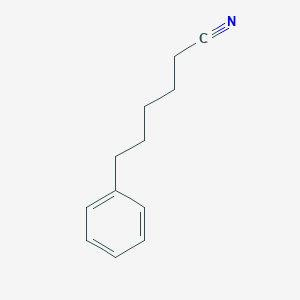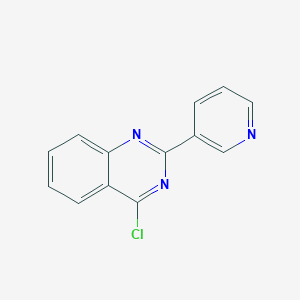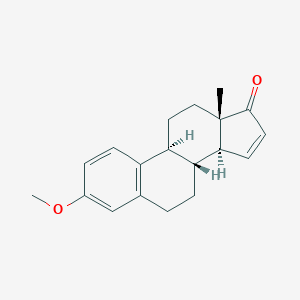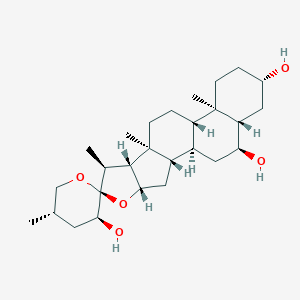
Paniculogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paniculogenin is a natural compound found in the plant, Pterocarpus marsupium. It has been the subject of numerous scientific studies due to its potential therapeutic applications. Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of paniculogenin is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. Paniculogenin has been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using paniculogenin in lab experiments include its natural origin, ease of synthesis, and low toxicity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are numerous future directions for the study of paniculogenin. These include further research into its mechanism of action, potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease, and the development of new therapeutic agents based on paniculogenin. Additionally, the potential use of paniculogenin as a natural alternative to traditional anti-inflammatory and anti-cancer drugs warrants further investigation.
Méthodes De Synthèse
Paniculogenin can be synthesized through a variety of methods, including extraction from the Pterocarpus marsupium plant, chemical synthesis, and biotransformation. The most common method of synthesis is through the extraction of the compound from the plant, which is then purified through various chromatographic techniques.
Applications De Recherche Scientifique
Paniculogenin has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Propriétés
Numéro CAS |
16750-37-1 |
|---|---|
Nom du produit |
Paniculogenin |
Formule moléculaire |
C27H44O5 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol |
InChI |
InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
Clé InChI |
GDFVLFBHNREYBP-WHFCIYBYSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
SMILES canonique |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



